VU590

Ion channel pharmacology Kir channel selectivity High-throughput screening

Dual-channel Kir pharmacology demands a single probe with defined ROMK/Kir7.1 activity-most inhibitors lack this combined profile. VU590, the first disclosed dual ROMK (IC50 294 nM) and Kir7.1 (IC50 5.6 µM) small-molecule inhibitor, fills this gap with selectivity over Kir2.1 and Kir4.1. • Simultaneous ROMK/Kir7.1 blockade for nephron-derived cell models where both channels are endogenously expressed. • Validated AeKir1 insecticide target probe-100% mosquito mortality at 24 h post-injection with inactive analog VU608 as negative control. • Sustained myometrial contraction induction ex vivo, surpassing transient oxytocin responses. Supplied as dihydrochloride salt, ≥98% HPLC purity, for reproducible dose-response pharmacology.

Molecular Formula C24H32N4O7
Molecular Weight 488.5 g/mol
Cat. No. B1229690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU590
Synonyms7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane
VU590
Molecular FormulaC24H32N4O7
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C24H32N4O7/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32/h1-8H,9-20H2
InChIKeyUKMHVECLTZDSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VU590 Dual Kir1.1/Kir7.1 Inhibitor Overview


VU590 (7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane) is a small-molecule inhibitor of inwardly rectifying potassium (Kir) channels, specifically targeting the renal outer medullary potassium channel ROMK (Kir1.1, KCNJ1) and Kir7.1 (KCNJ13) [1]. Discovered through a high-throughput screen of over 126,000 compounds, VU590 was the first publicly disclosed small molecule to inhibit Kir7.1 and exhibits submicromolar affinity for ROMK [2]. Its distinct dual-channel pharmacology distinguishes it from other tool compounds in the Kir channel family, making it a valuable reagent for probing the physiological roles of Kir1.1 and Kir7.1 in both mammalian and invertebrate systems [3].

VU590 Substitution Limitations


The Kir channel family comprises seven subfamilies with distinct tissue distributions and physiological functions. Generic substitution among Kir inhibitors is not feasible due to profound differences in target selectivity and potency. For instance, the Kir2 family inhibitor ML133 (IC50 ~1.8 μM for Kir2.1) exhibits minimal activity against Kir1.1 or Kir7.1 [1]. The peptide toxin tertiapin potently blocks Kir1.1 (IC50 ~2 nM) but also inhibits Kir3.x channels and lacks the small-molecule advantages of VU590 [2]. The more recently developed ML418 is a selective Kir7.1 inhibitor but does not inhibit ROMK [3]. VU590 occupies a unique pharmacological niche as the only small molecule that potently inhibits both ROMK and Kir7.1 while sparing Kir2.1 and Kir4.1. Substituting VU590 with a more selective analog like VU591 (ROMK-selective) or ML418 (Kir7.1-selective) fundamentally alters the experimental pharmacology and negates the dual-channel phenotype that defines VU590's utility.

VU590 Quantitative Differentiation Evidence


Kir Subfamily Selectivity vs. ML133

VU590 and ML133 target different Kir subfamilies. VU590 inhibits Kir1.1 (ROMK) with an IC50 of 294 nM and Kir7.1 with an IC50 of 5.6 µM, while showing no activity against Kir2.1 or Kir4.1 at 10 µM [1]. In contrast, ML133 inhibits Kir2.1 with an IC50 of 1.8 µM at pH 7.4 but has an IC50 >300 µM for Kir1.1 and only weak activity for Kir7.1 (IC50 = 33 µM) [2]. Therefore, these compounds are not interchangeable for studies requiring specific Kir1.1 or Kir7.1 inhibition.

Ion channel pharmacology Kir channel selectivity High-throughput screening

ROMK Inhibition: Small Molecule vs. Peptide

While both VU590 and the peptide toxin tertiapin inhibit ROMK (Kir1.1), they differ fundamentally in molecular class and selectivity. VU590 is a small molecule with a ROMK IC50 of 294 nM and also inhibits Kir7.1 [1]. Tertiapin is a 21-amino acid peptide with a ROMK IC50 of approximately 2 nM, but it also potently inhibits Kir3.x (GIRK) channels (IC50 ~8.6 nM for Kir3.1/3.4) and has no effect on Kir7.1 [2]. VU590 is inactive against Kir3.x. The choice between them depends on experimental requirements: tertiapin offers higher ROMK potency but broader Kir family activity and the inherent limitations of a peptide (e.g., cell permeability, stability), whereas VU590 provides small-molecule convenience and a unique Kir1.1/Kir7.1 dual inhibition profile.

ROMK inhibition Peptide vs. small molecule Electrophysiology

ROMK Selectivity Profile vs. VU591

VU590 and its structural analog VU591 are both potent ROMK inhibitors, but they diverge critically in Kir7.1 activity. VU590 inhibits Kir7.1 with an IC50 of 5.6 µM, whereas VU591 was specifically designed to be selective for ROMK and does not inhibit Kir7.1 at concentrations up to 30 µM [1]. This difference is crucial because ROMK and Kir7.1 are co-expressed in the nephron; consequently, VU590 is not a suitable probe for isolating ROMK function in kidney studies [2]. VU591, with its >65-fold selectivity over other potential off-targets, is the preferred tool for validating ROMK as a diuretic target [2]. Conversely, when dual Kir1.1/Kir7.1 inhibition is the experimental objective, VU590 is the appropriate choice.

ROMK selectivity Kir7.1 off-target Diuretic target validation

Kir7.1 Inhibition: First-in-Class vs. Optimized

VU590 was the first small-molecule inhibitor of Kir7.1 ever reported, with an IC50 of 5.6 µM [1]. ML418 is a later-generation Kir7.1 inhibitor with improved potency (IC50 = 310 nM) and selectivity (>17-fold over Kir1.1, Kir2.x, Kir3.x, Kir4.1) [2]. While ML418 is superior for studies requiring selective Kir7.1 inhibition, VU590 retains unique value due to its dual ROMK/Kir7.1 activity, which has been instrumental in uncovering novel Kir7.1 roles in myometrial contractility and melanocortin signaling [3]. Additionally, VU590 lacks CNS penetration, whereas ML418 is brain-penetrant (mouse brain:plasma Kp = 10.9) [2]. The choice depends on whether dual-channel pharmacology (VU590) or CNS-targeted Kir7.1 inhibition (ML418) is required.

Kir7.1 inhibition CNS penetration Selectivity optimization

Structure-Activity Relationship Validation

VU608 is a structurally related analog of VU590 that differs only by replacement of the nitrobenzyl groups with (methylsulfonyl)benzyl groups [1]. This subtle chemical modification dramatically reduces activity: VU608 weakly blocks AeKir1 in vitro and fails to inhibit mosquito excretory capacity or cause mortality in vivo, in stark contrast to VU590 [2]. Specifically, VU590 injection into mosquito hemolymph significantly inhibits urine excretion and kills adult females within 24 hours, whereas VU608 has no significant effect on either endpoint [2]. This pair of compounds serves as a powerful positive/negative control set for validating on-target effects in both in vitro and in vivo studies.

Structure-activity relationship Negative control In vivo target validation

Sustained Myometrial Contractility Effect

VU590 induces profound, long-lasting contractions in mouse and human myometrium, an effect not observed with selective ROMK inhibitors like VU591 or with other uterotonic drugs such as oxytocin [1]. In isolated murine myometrial strips, VU590 (10 µM) elicits a sustained contraction lasting up to 6.7±1.9 hours, whereas oxytocin produces transient contractions lasting only minutes [2]. This prolonged contractile response is attributed to VU590's unique inhibition of Kir7.1 in uterine smooth muscle, a mechanism distinct from the G-protein coupled receptor activation by oxytocin or prostaglandins [1]. No other small-molecule Kir channel inhibitor has demonstrated comparable uterotonic efficacy, positioning VU590 as a unique pharmacological probe for studying uterine physiology and a potential starting point for novel tocolytic or uterotonic therapies.

Myometrial contractility Uterotonic activity Post-partum hemorrhage

VU590 Research and Industrial Applications


Dual Kir1.1/Kir7.1 Pharmacology Studies

VU590 is the preferred reagent for experiments requiring simultaneous inhibition of both ROMK (Kir1.1) and Kir7.1. Its submicromolar potency at ROMK (IC50 = 294 nM) and low micromolar activity at Kir7.1 (IC50 = 5.6 µM) enable dose-response characterization of dual-channel pharmacology [1]. This application is particularly valuable in nephron-derived cell lines where both channels are endogenously expressed, allowing researchers to dissect their combined contributions to potassium transport. Use of VU591 or ML418 in such systems would provide an incomplete pharmacological profile.

Insecticide Target Validation in Mosquitoes

VU590 serves as a chemical probe for validating mosquito Kir1 channels (AeKir1) as insecticide targets. Intra-hemolymph injection of VU590 potently inhibits AeKir1 in vitro and significantly reduces urine excretion in adult female Aedes aegypti mosquitoes, leading to 100% mortality within 24 hours [2]. The availability of the inactive analog VU608 provides a rigorous negative control, enabling confident attribution of observed effects to Kir channel blockade [2]. This application is directly relevant to agrochemical and public health sectors seeking novel insecticidal mechanisms.

Sustained Uterine Contractility Mechanisms

VU590 is a unique tool for ex vivo studies of myometrial physiology, where it elicits sustained contractions lasting hours rather than the transient responses seen with oxytocin or prostaglandins [3]. This prolonged effect, mediated by Kir7.1 inhibition, makes VU590 an essential reagent for dissecting the ionic basis of uterine smooth muscle excitability. It is also a valuable reference compound for screening campaigns aimed at identifying novel uterotonics for managing post-partum hemorrhage.

Kir Channel Pore Blocker SAR Studies

The well-defined molecular determinants of VU590 binding—specifically asparagine 171 (N171) in Kir1.1 and the unique binding mode in Kir7.1 involving glutamate 149 and alanine 150—make VU590 an ideal scaffold for SAR and medicinal chemistry efforts [4]. Its macrocyclic core and modifiable nitrobenzyl groups enable systematic exploration of structural features governing Kir channel subtype selectivity. The availability of closely related analogs with divergent activity (e.g., VU591, VU608) further enhances its utility as a chemical biology probe.

Technical Documentation Hub

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37 linked technical documents
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